molecular formula C7H7BrO3S B6248675 4-methoxybenzene-1-sulfonyl bromide CAS No. 2297-24-7

4-methoxybenzene-1-sulfonyl bromide

Cat. No.: B6248675
CAS No.: 2297-24-7
M. Wt: 251.10 g/mol
InChI Key: YSFCREAOVCDYCH-UHFFFAOYSA-N
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Description

Significance of Aryl Sulfonyl Halides as Versatile Reagents in Organic Synthesis

Aryl sulfonyl halides, the parent class of 4-methoxybenzene-1-sulfonyl bromide, are cornerstone reagents in organic chemistry, primarily recognized for their role as precursors to sulfonamides and sulfonate esters. The sulfonamide functional group is a key component in a vast array of pharmaceuticals. The synthesis of sulfonamides is generally achieved through the reaction of a sulfonyl halide with a primary or secondary amine. mdpi.com

Furthermore, aryl sulfonyl halides are instrumental in forming sulfonate esters by reacting with alcohols. This transformation is pivotal because it converts a poor leaving group (a hydroxyl group) into an excellent leaving group (a sulfonate group), facilitating subsequent nucleophilic substitution or elimination reactions. pearson.com This strategy is fundamental in multi-step syntheses.

In recent years, the utility of aryl sulfonyl halides has expanded into the realm of transition-metal-catalyzed cross-coupling reactions. They can serve as arylating agents, where the sulfonyl halide group is replaced by another functional group, thereby forming new carbon-carbon or carbon-heteroatom bonds. fau.edu This modern application underscores their continuing importance and adaptability in synthetic chemistry.

The Unique Role of Bromine as a Leaving Group in Aryl Sulfonyl Bromide Chemistry

The identity of the halogen atom in an aryl sulfonyl halide significantly influences its reactivity. The stability of these compounds generally decreases down the halogen group: fluorides are the most stable and robust, while bromides are less stable than the more commonly used chlorides. sigmaaldrich.com This reduced stability is a direct consequence of the weaker sulfur-bromine bond compared to the sulfur-chlorine bond.

This weaker bond makes the bromide a better leaving group in certain nucleophilic substitution reactions. In nucleophilic aromatic substitution (SNAr) reactions, the reactivity order can be complex, but the higher polarizability of bromide can play a role. nih.gov However, the most distinct characteristic of aryl sulfonyl bromides is their propensity to undergo light-induced or radical-initiated homolysis of the S-Br bond. This behavior is not typically observed with the more stable sulfonyl chlorides and opens up unique reaction pathways involving sulfonyl radicals, which can participate in addition reactions to alkenes.

Historical Evolution and Current Trends in Sulfonyl Bromide Synthesis and Reactivity

Historically, the synthesis of aryl sulfonyl halides often involved harsh conditions. One of the classic methods for preparing aryl sulfonyl chlorides is the Sandmeyer reaction, which uses a diazonium salt, sulfur dioxide, and a copper salt. apolloscientific.co.uk The synthesis of aryl sulfonyl bromides has a similarly established history. A key early method, reported in 1963 by Poshkus, Herweh, and Magnotta, involved the synthesis of aromatic sulfonyl bromides from their corresponding sulfonyl hydrazides. acs.org

Modern synthetic chemistry has focused on developing milder and more efficient versions of these transformations. A contemporary and facile method for preparing aryl sulfonyl bromides, including by extension this compound, is the reaction of the corresponding aryl sulfonyl hydrazide with N-bromosuccinimide (NBS). mdpi.compreprints.org This approach avoids the use of harsh reagents and generally provides clean reactions with high yields. The required precursor, 4-methoxybenzenesulfonyl hydrazide, is a stable, commercially available solid. cymitquimica.comnih.govscbt.com

A significant current trend is the use of aryl sulfonyl hydrazides themselves as "aryl surrogates" in desulfinative cross-coupling reactions. tcichemicals.com In these reactions, the entire sulfonyl hydrazide group is removed and replaced, generating nitrogen and sulfur dioxide as benign byproducts. This represents a shift from using the halide as a reactive handle to using the entire sulfonyl-containing moiety as a leaving group, showcasing the evolving strategies in organic synthesis.

Research Gaps and Future Perspectives in the Field of Aryl Sulfonyl Bromides

A noticeable gap in the chemical literature is the extensive focus on aryl sulfonyl chlorides and, more recently, fluorides, often at the expense of their bromide counterparts. cymitquimica.com While general synthetic methods exist, specific studies detailing the reactivity and physical properties of many individual aryl sulfonyl bromides, including this compound, are scarce. This lack of characterization data for the specific compound represents a significant research gap.

Future research perspectives are therefore twofold. First, there is a clear opportunity for the fundamental characterization and exploration of the reactivity of less-studied aryl sulfonyl bromides. Investigating the specific reaction kinetics, substrate scope, and unique radical-mediated pathways for a compound like this compound could uncover novel synthetic applications. The electron-donating methoxy (B1213986) group on this particular compound could influence its reactivity in interesting ways compared to other substituted aryl sulfonyl bromides.

Second, the broader trends in chemistry suggest a move towards more sustainable and atom-economical reactions. Future work could focus on developing catalytic cycles that utilize aryl sulfonyl bromides more efficiently or expand their use in fields like materials science and medicinal chemistry, where the introduction of the arylsulfonyl group can impart valuable properties. The development of new ligand-controlled C-H functionalization methods for aryl sulfonyl compounds also points toward future diversification of this important chemical class. nih.gov

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

PropertyThis compound4-methoxybenzenesulfonyl chloride sigmaaldrich.com4-methoxybenzenesulfonyl hydrazide nih.gov
CAS Number Not available98-68-01950-68-1
Molecular Formula C₇H₇BrO₃SC H ClO₃SC₇H₁₀N₂O₃S
Molecular Weight 251.10 g/mol 206.65 g/mol 202.23 g/mol
Physical State Not availableSolidSolid
Melting Point Not available39-42 °CNot available
Boiling Point Not available173 °C / 14 mmHgNot available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2297-24-7

Molecular Formula

C7H7BrO3S

Molecular Weight

251.10 g/mol

IUPAC Name

4-methoxybenzenesulfonyl bromide

InChI

InChI=1S/C7H7BrO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3

InChI Key

YSFCREAOVCDYCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)Br

Origin of Product

United States

Synthetic Methodologies for 4 Methoxybenzene 1 Sulfonyl Bromide

Direct Halogenation Approaches for Aryl Sulfonyl Bromides

Direct halogenation methods involve the introduction of a bromine atom onto a sulfur-containing aromatic scaffold, such as a sulfonic acid or a thiol derivative.

The synthesis of aryl sulfonyl halides can be achieved through the electrophilic substitution on an aromatic ring. The formation of 4-methoxybenzenesulfonic acid is a prerequisite for this approach, typically accomplished by the sulfonation of anisole (B1667542) (methoxybenzene) using concentrated sulfuric acid.

Once the sulfonic acid is obtained, the direct conversion to the sulfonyl bromide is less common than conversion to the sulfonyl chloride, which is often achieved using chlorosulfonic acid. chemicalbook.com However, the principle of electrophilic aromatic substitution can be applied. The reaction would involve treating 4-methoxybenzenesulfonic acid with a potent brominating agent. The methoxy (B1213986) group is an activating, ortho-para directing group, while the sulfonic acid group is a deactivating, meta-directing group. The substitution pattern is therefore dictated by the powerful activating effect of the methoxy group.

The mechanism for electrophilic bromination involves the generation of a strong electrophile, such as the bromonium ion (Br+). libretexts.org This is typically achieved using elemental bromine in the presence of a Lewis acid catalyst like FeBr₃ or AlBr₃. libretexts.org The electrophile then attacks the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the final step, a weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring. libretexts.org

A highly effective and common method for synthesizing aryl sulfonyl bromides is the oxidative halogenation of the corresponding thiols or disulfides. This one-pot reaction transforms the sulfur atom from a lower oxidation state directly to the +6 state of the sulfonyl halide.

The combination of Oxone (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) as the oxidant and a halide salt like potassium bromide (KBr) as the bromine source provides a powerful and environmentally benign system for this transformation. erowid.org This method is often performed in aqueous media at room temperature, making it a green and practical alternative to harsher reagents. rsc.org The reaction is generally rapid and high-yielding for a variety of aromatic and aliphatic thiols. erowid.orgrsc.org

Researchers have demonstrated the generality of this method with various substituted thiophenols. The results highlight the efficiency and regioselectivity of the Oxone-KBr system.

EntrySubstrate (Thiol)Product (Sulfonyl Bromide)SolventTime (min)Yield (%)
1ThiophenolBenzenesulfonyl bromideCH₃OH1592
24-MethylthiophenolToluene-4-sulfonyl bromideCH₃OH1594
34-Chlorothiophenol4-Chlorobenzenesulfonyl bromideCH₃OH2090
44-Bromothiophenol4-Bromobenzenesulfonyl bromideCH₃OH2091
5Anisole-4-thiol4-Methoxybenzene-1-sulfonyl bromide CH₃OH1592

This table presents representative data on the synthesis of various sulfonyl bromides using the Oxone/KBr method, demonstrating its applicability for the target compound.

The mechanism of oxyhalogenation for the conversion of thiols to sulfonyl bromides is believed to proceed through the in-situ generation of an electrophilic halogenating species. erowid.org In the Oxone-KBr system, Oxone oxidizes the bromide ion (Br⁻) to hypobromous acid (HOBr) or an equivalent species. erowid.orgresearchgate.net

The proposed mechanistic pathway involves several steps:

Oxidation of Bromide: Oxone oxidizes KBr to generate an electrophilic bromine species, such as HOBr.

Initial Thiol Oxidation: The thiol (R-SH) is initially oxidized by the electrophilic bromine species to a sulfenyl bromide (R-SBr).

Hydrolysis and Further Oxidation: The sulfenyl bromide is rapidly hydrolyzed to a sulfenic acid (R-SOH). This is followed by successive oxidations and brominations, passing through sulfinic acid (R-SO₂H) as an intermediate.

Final Bromination: The sulfinic acid is converted to the final sulfonyl bromide (R-SO₂Br). An alternative pathway involves the initial dimerization of the thiol to a disulfide (R-S-S-R), which is then oxidatively cleaved and halogenated to yield two equivalents of the sulfonyl bromide. nih.gov

Oxidative Halogenation of Thiols and Disulfides to Sulfonyl Bromides

Indirect Synthetic Routes to this compound

Indirect routes involve the preparation of a stable precursor which is then converted to the desired sulfonyl bromide in a subsequent step.

A versatile and mild method for preparing sulfonyl bromides involves the use of sulfonyl hydrazides as stable, often crystalline, precursors. mdpi.com 4-Methoxybenzenesulfonyl hydrazide can be prepared from the corresponding sulfonyl chloride and hydrazine (B178648) hydrate. nih.govcymitquimica.com This stable hydrazide can then be cleanly converted to this compound.

This transformation is typically achieved by treating the sulfonyl hydrazide with a suitable halogen source, such as N-bromosuccinimide (NBS) or bromine itself. mdpi.comnih.gov The reaction is often carried out in an aprotic solvent like acetonitrile (B52724) at room temperature and proceeds with high efficiency. mdpi.com

A general procedure involves adding NBS (2.0 equivalents) to a solution of the sulfonyl hydrazide (1.0 equivalent) in acetonitrile. mdpi.com The reaction is typically complete within a few hours, affording the sulfonyl bromide in excellent yield after purification. mdpi.com This method avoids the use of harsh oxidative or acidic conditions required in other synthetic approaches.

EntrySubstrate (Sulfonyl Hydrazide)Product (Sulfonyl Bromide)Halogen SourceYield (%)
1Benzenesulfonyl hydrazideBenzenesulfonyl bromideNBS93
24-Methylbenzenesulfonyl hydrazideToluene-4-sulfonyl bromideNBS95
34-Methoxybenzenesulfonyl hydrazideThis compound NBS94
44-Chlorobenzenesulfonyl hydrazide4-Chlorobenzenesulfonyl bromideNBS92
52-Naphthalenesulfonyl hydrazide2-Naphthalenesulfonyl bromideNBS91

This table summarizes the conversion of various sulfonyl hydrazides to their corresponding sulfonyl bromides using N-bromosuccinimide (NBS), including the synthesis of the target compound. mdpi.com

Halogen Exchange from Other Sulfonyl Halides (e.g., Chlorides)

The conversion of a sulfonyl chloride to a sulfonyl bromide is a classic example of a halogen exchange reaction, often referred to as a Finkelstein-type reaction. wikipedia.orgjk-sci.comrsc.org This nucleophilic substitution reaction is typically an equilibrium process. To drive the reaction to completion, the choice of solvent and the nature of the halide salt are crucial. The reaction is favored when the resulting metal halide salt is insoluble in the reaction medium and precipitates out, thereby shifting the equilibrium according to Le Châtelier's principle. jk-sci.com

For the synthesis of this compound from its corresponding chloride, a solution of 4-methoxybenzenesulfonyl chloride would be treated with a bromide salt, such as sodium bromide or lithium bromide, in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). wikipedia.orgiitk.ac.in While aryl sulfonyl chlorides are generally less reactive than alkyl halides in SN2 reactions, the Finkelstein reaction can be facilitated under appropriate conditions. The aromatic version of the Finkelstein reaction can be catalyzed by transition metals like copper(I) iodide or nickel complexes to enhance the rate of halogen exchange on the aromatic sulfonyl halide. rsc.orgnih.govchemistryviews.org

Table 1: General Conditions for Finkelstein Reaction

ParameterCondition
Substrate 4-Methoxybenzenesulfonyl chloride
Reagent Sodium Bromide (NaBr) or Lithium Bromide (LiBr)
Solvent Acetone or Dimethylformamide (DMF)
Catalyst (optional) Copper(I) Iodide, Nickel Bromide with a suitable ligand
Driving Force Precipitation of the corresponding metal chloride

Sulfonylation of Brominated Aromatics Followed by Derivatization

An alternative and widely used strategy involves the introduction of the sulfonyl bromide group onto a pre-existing brominated aromatic ring. This multi-step process begins with the bromination of anisole to produce 4-bromoanisole (B123540). wikipedia.orgnih.gov The bromination of anisole can be achieved using various brominating agents, including liquid bromine in a suitable solvent or other sources of electrophilic bromine. google.com Green chemistry approaches to this bromination have also been explored, utilizing reagents like sodium bromide and hydrogen peroxide in water to generate bromine in situ, which minimizes the use of hazardous reagents. chemicalbook.com

Once 4-bromoanisole is obtained, the next step is its conversion to a sulfonyl-containing intermediate, which can then be derivatized to the final sulfonyl bromide. A common method involves the formation of a Grignard reagent, 4-methoxyphenylmagnesium bromide, from 4-bromoanisole. wikipedia.org This organometallic intermediate can then react with sulfur dioxide (SO₂) or a surrogate to form a sulfinate salt. Subsequent treatment of the sulfinate with a brominating agent would yield the desired this compound.

Transition Metal-Catalyzed Approaches to Aryl Sulfonyl Bromides

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions for the formation of carbon-sulfur bonds, offering milder and more functional group-tolerant alternatives to traditional methods.

Strategies Employing Sulfur Dioxide Surrogates (e.g., DABSO, K₂S₂O₅)

The direct use of gaseous sulfur dioxide can be challenging due to its toxicity and difficult handling. To circumvent these issues, stable, solid sulfur dioxide surrogates have been developed. 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and potassium metabisulfite (B1197395) (K₂S₂O₅) are two prominent examples that release SO₂ in a controlled manner under the reaction conditions. researchgate.netnih.govresearchgate.net

These surrogates have been successfully employed in the palladium- and nickel-catalyzed sulfonylation of aryl halides. researchgate.netnih.govresearchgate.net In these reactions, an aryl halide, such as 4-bromoanisole, undergoes oxidative addition to a low-valent transition metal catalyst. This is followed by the insertion of sulfur dioxide (released from the surrogate) into the metal-carbon bond to form a metal-sulfinate complex. This intermediate can then be trapped with an electrophilic bromine source to afford the aryl sulfonyl bromide.

Nickel-Catalyzed Processes for Sulfonylation

Nickel catalysis has emerged as a powerful tool for the sulfonylation of aryl bromides. nih.govresearchgate.net Nickel catalysts are often more cost-effective than their palladium counterparts. Research has shown that a variety of nickel complexes can effectively catalyze the coupling of aryl bromides with sulfur dioxide surrogates like potassium metabisulfite (K₂S₂O₅). nih.govresearchgate.net The reaction proceeds in good yields for a range of substrates. nih.gov For the synthesis of this compound, 4-bromoanisole would be the starting material in such a nickel-catalyzed process. The reaction mechanism is believed to involve the slow release of SO₂ from K₂S₂O₅, which prevents catalyst poisoning. nih.govresearchgate.net

Table 2: Representative Nickel-Catalyzed Sulfonylation of an Aryl Bromide

ComponentExample ConditionReference
Aryl Halide Aryl Bromide nih.govresearchgate.net
SO₂ Surrogate Potassium Metabisulfite (K₂S₂O₅) nih.govresearchgate.net
Catalyst Nickel(II) chloride with a suitable ligand nih.gov
Solvent Dioxane nih.gov
Temperature 100 °C nih.gov

Palladium-Catalyzed Synthesis of Sulfonyl Fluorides (Related Chemistry)

While the focus of this article is on this compound, it is pertinent to mention the closely related synthesis of aryl sulfonyl fluorides, as the underlying catalytic principles are similar. Palladium-catalyzed methods have been extensively developed for the synthesis of sulfonyl fluorides from aryl bromides using DABSO as the SO₂ source. rsc.orgresearchgate.netacs.orgnih.govrsc.orgnorthwestern.edu The reaction typically involves the palladium-catalyzed formation of a sulfinate intermediate from the aryl bromide and DABSO, which is then trapped in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). rsc.orgresearchgate.netnih.govrsc.org These methods exhibit excellent functional group tolerance and have been applied to complex molecules. researchgate.netnih.govrsc.org A similar strategy could be envisioned for the synthesis of sulfonyl bromides by replacing the fluorinating agent with a suitable brominating agent. More recent developments have also explored the palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. rsc.org

Advanced Synthetic Strategies and Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. guidechem.com In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.

One key aspect is the use of safer solvents and reagents. For instance, the bromination of anisole can be performed in water using greener oxidants like hydrogen peroxide, which avoids the use of halogenated solvents. chemicalbook.com The development of solvent-free reaction conditions is another important goal. For example, the synthesis of 4-methoxybenzyl bromide, a related compound, has been achieved under solvent-free conditions. researchgate.net

The use of catalysts, particularly those that are abundant and non-toxic, is a cornerstone of green chemistry. Nickel-catalyzed reactions, as discussed earlier, offer a more sustainable alternative to palladium-catalyzed processes. nih.govresearchgate.net Furthermore, developing catalytic systems that operate under milder conditions (lower temperatures and pressures) can significantly reduce energy consumption.

Atom economy is another crucial principle, which seeks to maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can improve atom economy and reduce waste. The one-pot synthesis of sulfonyl fluorides from aryl bromides is a prime example of this approach. rsc.orgresearchgate.netnih.govrsc.org Similar one-pot strategies for the synthesis of this compound from 4-bromoanisole would represent a significant advancement in terms of green chemistry.

Finally, the use of renewable feedstocks and the design of biodegradable products are long-term goals in green chemistry. While the direct application of these principles to the synthesis of this compound may be challenging at present, ongoing research in sustainable chemistry will undoubtedly open new avenues for its greener production in the future. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. Compared to conventional heating methods, microwave irradiation offers direct and rapid heating, which can significantly reduce reaction times, often from hours to minutes, and lead to higher product yields with fewer side products. nih.govarkat-usa.org This technology is particularly advantageous for the synthesis of thermally sensitive compounds.

The primary benefits of employing microwave assistance include:

Rapid Reaction Rates: The direct interaction of microwaves with polar molecules in the reaction mixture leads to efficient and uniform heating, dramatically shortening the time required to reach the target temperature. rsc.org

Improved Yields and Purity: Shorter reaction times and reduced localized overheating can minimize the formation of byproducts, resulting in cleaner reaction profiles and higher isolated yields. arkat-usa.org

Energy Efficiency: Microwave synthesis is often more energy-efficient than conventional heating methods, contributing to more sustainable chemical processes. nih.gov

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles are widely applied to related compounds. For instance, the conversion of various bromides to sodium sulfonates, which are precursors to sulfonyl halides, has been shown to be greatly improved by microwave reactions, offering better yields and shorter reaction times. nih.gov A general comparison between conventional and microwave-assisted synthesis for a Claisen-Schmidt condensation, which, like sulfonyl halide synthesis, benefits from enhanced reaction conditions, illustrates the typical improvements.

ParameterConventional MethodMicrowave-Assisted Method
Heating Oil bath / Heating mantleMicrowave Irradiation
Reaction Time HoursMinutes
Yield Moderate to GoodGood to Excellent
Side Products Higher likelihoodReduced likelihood

This table provides a generalized comparison based on principles discussed in sources nih.gov and arkat-usa.org for analogous reactions.

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, there is a significant push to reduce or eliminate the use of volatile organic solvents. Syntheses conducted in aqueous media or under solvent-free conditions are highly desirable.

A notable method involves the in situ generation of sulfonyl bromides from the corresponding sodium sulfinate salts in an aqueous environment. chemrxiv.org This approach is part of a one-pot halosulfonylation reaction with highly strained molecules like [1.1.1]propellane. The use of sodium 4-methoxybenzenesulfinate as a precursor, which can be dissolved in water, allows the reaction to proceed under mild conditions. The sulfonyl bromide is generated in the presence of a brominating agent and immediately consumed in the subsequent reaction step. This strategy avoids the isolation of the potentially reactive sulfonyl bromide intermediate and utilizes water as a benign solvent for the initial step.

Reactant 1Reactant 2Solvent SystemTemperatureOutcome
Sodium 4-methoxybenzenesulfinateN-Bromosuccinimide (NBS)Acetonitrile/WaterRoom TemperatureIn situ formation of this compound

This table summarizes a representative system based on methodologies described for related sulfonyl halides. chemrxiv.org

Catalyst-Free or Organocatalytic Systems

Developing synthetic routes that avoid the use of heavy metal catalysts is another cornerstone of modern chemical synthesis. Catalyst-free reactions simplify purification procedures, reduce costs, and mitigate environmental concerns associated with toxic metal residues.

A straightforward and efficient catalyst-free method for the synthesis of sulfonyl bromides involves the reaction of sulfonyl hydrazides with a halogen source like N-bromosuccinimide (NBS). nih.gov This transformation proceeds smoothly at room temperature in a suitable solvent such as acetonitrile, providing the desired sulfonyl bromide in high yield without the need for any catalyst. The reaction is characterized by its operational simplicity and mild conditions.

Starting MaterialReagentSolventTimeYield
4-MethoxybenzenesulfonohydrazideN-Bromosuccinimide (NBS)Acetonitrile (CH3CN)~2 hoursHigh

The data in this table is based on the general procedure for sulfonyl bromide synthesis from sulfonyl hydrazides. nih.gov

Broader strategies in this area include one-pot, multicomponent reactions that proceed without catalysts or additives to create complex molecules from simple precursors, demonstrating the potential of catalyst-free systems. rsc.org

Scale-Up Considerations and Process Intensification in the Synthesis of this compound

Transitioning a synthetic protocol from a laboratory bench to an industrial scale introduces challenges related to safety, cost-effectiveness, and process control. For the synthesis of this compound, several modern strategies can be employed for effective scale-up and process intensification.

Scalability of Existing Methods: Some modern laboratory methods are designed with scalability in mind. For example, the synthesis of sulfonyl halides from sulfonyl hydrazides has been successfully performed on a multi-gram scale without significant modification to the protocol. nih.gov Similarly, the one-pot halosulfonylation using sulfinate salts has been demonstrated on scales up to decagrams, highlighting its practicality for producing larger quantities. chemrxiv.org

Process Intensification: Process intensification involves developing novel equipment and techniques to create dramatically smaller, safer, and more efficient chemical processes. cetjournal.it For a potentially exothermic or hazardous reaction like the synthesis of a sulfonyl halide, shifting from a traditional batch reactor to a continuous flow system offers significant advantages:

Enhanced Safety: Continuous flow reactors have a much smaller internal volume (hold-up) compared to batch reactors, which inherently minimizes the risk associated with handling reactive intermediates or potential thermal runaways. cetjournal.it

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tubular reactors allows for precise temperature control, which is crucial for selectivity and safety.

Increased Productivity and Consistency: Continuous processing allows for steady-state operation, leading to consistent product quality and higher throughput once optimized. mdpi.com

A hypothetical intensified process for this compound could involve pumping a solution of the precursor (e.g., sodium 4-methoxybenzenesulfinate) and the brominating agent through a series of temperature-controlled continuous stirred-tank reactors (CSTRs) or a tubular reactor. This approach would allow for safe, controlled, and scalable production. cetjournal.it

Reactivity Profiles and Mechanistic Investigations of 4 Methoxybenzene 1 Sulfonyl Bromide

Nucleophilic Substitution Reactions Involving the Sulfonyl Bromide Moiety

4-Methoxybenzene-1-sulfonyl bromide serves as a versatile reagent in nucleophilic substitution reactions, where the bromide ion acts as a leaving group, allowing for the introduction of the 4-methoxybenzenesulfonyl group into various molecules. These reactions are fundamental to the synthesis of a wide range of organic compounds.

Formation of Sulfonamides for Advanced Materials

The reaction of this compound with primary or secondary amines is a standard method for the synthesis of N-substituted sulfonamides. This transformation is crucial as the sulfonamide functional group is a key component in a variety of advanced materials and therapeutic agents. ucl.ac.uk While sulfonyl chlorides are more commonly used, sulfonyl bromides offer a reactive alternative. The synthesis often proceeds by reacting the sulfonyl bromide with an amine in the presence of a base to neutralize the hydrogen bromide byproduct.

The resulting sulfonamides, bearing the 4-methoxyphenyl (B3050149) group, can be incorporated into larger molecular architectures, such as polymers or functional dyes. The methoxy (B1213986) group provides specific electronic properties and can influence the material's characteristics, such as solubility, thermal stability, and photophysical behavior. For instance, sulfonamide derivatives are integral to the structure of certain biologically active compounds and can be found in various pharmaceuticals. ucl.ac.uknih.gov The development of new synthetic methods, such as using p-nitrophenoxide as a leaving group instead of a halide, has been explored to improve reaction yields and conditions for creating complex sulfonamides. nih.gov

Table 1: Examples of Sulfonamide Formation

Reactant 1 Reactant 2 Product Notes
This compound Primary/Secondary Amine (e.g., Aniline, Piperidine) N-substituted 4-methoxybenzenesulfonamide General reaction for creating sulfonamides.
p-Nitrophenoxysulfonylphenylxanthine Various Amines Xanthine-based sulfonamides Demonstrates an alternative method to sulfonyl halides for sulfonamide synthesis, yielding potent receptor antagonists. nih.gov

Synthesis of Sulfonate Esters and Sulfones

Sulfonate Esters: this compound reacts with alcohols in the presence of a base to form sulfonate esters. This reaction is analogous to the formation of sulfonamides. The resulting 4-methoxybenzenesulfonate (B230329) (brosylate) esters are excellent leaving groups in subsequent nucleophilic substitution reactions, often comparable to tosylates. The conversion of alcohols to sulfonate esters is a common strategy in organic synthesis to activate the hydroxyl group for displacement. libretexts.org

Sulfones: The synthesis of sulfones from this compound can be achieved through reactions with organometallic reagents, such as Grignard reagents or organocuprates. uni-muenchen.dechadsprep.comyoutube.com The nucleophilic carbon of the organometallic reagent attacks the electrophilic sulfur atom, displacing the bromide ion and forming a new carbon-sulfur bond. This method allows for the creation of unsymmetrical sulfones. Alternatively, sulfones can be synthesized via the coupling of sulfinates with various electrophiles. organic-chemistry.orgorganic-chemistry.org For example, organozinc reagents can react with a sulfur dioxide source like DABSO to form zinc sulfinates, which are then alkylated to produce sulfones. bohrium.com

Table 2: Synthesis of Sulfonate Esters and Sulfones

Reaction Type Reactant 1 Reactant 2 Product
Esterification This compound Alcohol (e.g., Ethanol) Ethyl 4-methoxybenzenesulfonate
Sulfone Synthesis This compound Organometallic Reagent (e.g., Phenylmagnesium bromide) 4-Methoxyphenyl phenyl sulfone
Sulfone Synthesis Sodium 4-methoxybenzenesulfinate Alkyl Halide (e.g., Benzyl bromide) Benzyl 4-methoxyphenyl sulfone

Mechanistic Studies of SN2-type and Elimination-Addition Pathways

The mechanism of nucleophilic substitution at a sulfonyl sulfur center has been a subject of considerable study. beilstein-journals.org For sulfonyl halides, the reaction with a nucleophile is generally considered to proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. beilstein-journals.orgucl.ac.uk In this pathway, the nucleophile attacks the electrophilic sulfur center, leading to a pentacoordinate transition state before the halide leaving group is expelled. nih.gov The strong electropositive nature of the sulfur center in the sulfonyl group facilitates this attack. nih.gov

The possibility of an elimination-addition mechanism, involving a transient sulfene (B1252967) intermediate, is another considered pathway, particularly with substrates that have an α-hydrogen and under basic conditions. However, for arenesulfonyl halides like this compound, which lack α-hydrogens, the SN2-type mechanism is the more plausible and generally accepted pathway for reactions with most nucleophiles. beilstein-journals.org

Kinetic studies on the solvolysis of arenesulfonyl chlorides have provided evidence for a bimolecular process, where the solvent acts as the nucleophile. beilstein-journals.org The reaction rates are sensitive to the nucleophilicity of the attacking species, which is characteristic of an SN2-type mechanism. Computational studies on related systems, such as the reaction of methanesulfonyl chloride with ammonia, also support a mechanism involving a direct attack of the nucleophile on the sulfur atom. nih.gov In aromatic systems, a concerted SNAr mechanism, which is a one-step process, has also been identified as a possibility over the classical two-step addition-elimination pathway. nih.gov

Radical Reactions and Reductive Transformations of this compound

Beyond its role in nucleophilic substitutions, this compound can participate in radical reactions, primarily through the generation of the corresponding arylsulfonyl radical.

Generation and Reactivity of Arylsulfonyl Radicals

The 4-methoxybenzenesulfonyl radical can be generated from this compound through homolytic cleavage of the sulfur-bromine bond. This process can be initiated by heat, light (photolysis), or the use of a radical initiator. While sulfonyl iodides are often used to generate sulfonyl radicals due to the weaker carbon-iodine bond, sulfonyl bromides can also serve as precursors. oup.com

Once formed, the arylsulfonyl radical (ArSO₂•) is a reactive intermediate. It is known to be strongly electrophilic, a characteristic that dictates its reactivity in subsequent reactions. oup.com The unpaired electron in these radicals is primarily localized on the sulfonyl group. oup.com A key reaction of sulfonyl radicals is the extrusion of sulfur dioxide (SO₂) to form an aryl radical, a process that can occur under certain conditions, although the sulfonyl radical itself is often the key reactive species in addition reactions.

Radical Addition Reactions (e.g., to Alkenes and Alkynes)

A significant application of arylsulfonyl radicals is their addition to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. nih.govresearchgate.net This radical addition provides a powerful method for the formation of new carbon-sulfur bonds and the synthesis of functionalized sulfone-containing molecules. nih.gov

The electrophilic arylsulfonyl radical readily adds to the π-system of an alkene or alkyne. libretexts.org In the case of alkenes, the addition typically proceeds in an anti-Markovnikov fashion, where the sulfonyl group adds to the less substituted carbon of the double bond. This regioselectivity is governed by the formation of the more stable carbon-centered radical intermediate. libretexts.orgyoutube.com The resulting alkyl radical can then be trapped, often by abstracting a hydrogen atom from a suitable donor, to complete the addition process. libretexts.org

Similarly, arylsulfonyl radicals add to alkynes to generate vinyl radicals, which can then be trapped to yield vinyl sulfones. nih.govresearchgate.net These reactions are valuable for constructing highly functionalized alkenes with broad functional group compatibility. rsc.org

Table 3: Radical Reactions of 4-Methoxybenzenesulfonyl Radical

Reaction Type Substrate Product Type Mechanistic Notes
Radical Addition Alkene (e.g., 1-Octene) Alkyl 4-methoxyphenyl sulfone Anti-Markovnikov addition via the more stable secondary radical intermediate. libretexts.org
Radical Addition Alkyne (e.g., Phenylacetylene) Vinyl 4-methoxyphenyl sulfone Addition to the triple bond forms a vinyl radical intermediate. researchgate.net

Reductive Elimination Pathways

Reductive elimination is a crucial step in many transition metal-catalyzed reactions, leading to the formation of the final product and regeneration of the active catalyst. In the context of reactions involving this compound, reductive elimination would typically involve the cleavage of a metal-sulfonyl bond and another metal-ligand bond, forming a new bond between the sulfonyl group and the ligand.

For instance, in palladium-catalyzed reactions, reductive elimination from Pd(IV) intermediates is a key step in some catalytic cycles. The presence of the electron-donating methoxy group on the aryl ring of this compound would likely influence the electron density at the sulfur atom and, consequently, the strength of the metal-sulfonyl bond. This, in turn, could affect the kinetics and thermodynamics of the reductive elimination step. Computational studies on related systems have shown that the energy barrier for reductive elimination can be sensitive to the electronic nature of the substituents on the aryl ring.

Cross-Coupling Chemistry Involving this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Arylsulfonyl halides, including this compound, can participate in various cross-coupling reactions, serving as electrophilic partners.

The sulfonylation of aryl halides is a key method for the synthesis of diaryl sulfones, which are important structural motifs in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a versatile strategy for this transformation. In such reactions, an arylsulfonyl halide like this compound can serve as the source of the sulfonyl group.

While specific examples detailing the use of this compound in the palladium-catalyzed sulfonylation of aryl halides are not abundant in the literature, the general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by transmetalation with a sulfinate salt (which can be generated in situ from the sulfonyl halide) and subsequent reductive elimination to afford the diaryl sulfone. The electron-donating methoxy group in this compound would be expected to influence the reactivity of the sulfonyl group during the transmetalation step.

Sulfonyl fluorides are valuable synthetic intermediates and have gained prominence in chemical biology and drug discovery. The conversion of sulfonyl bromides to sulfonyl fluorides can be achieved through halogen exchange reactions. While direct fluorosulfonylation reactions using this compound are not extensively reported, the analogous transformation of other arylsulfonyl halides provides a template for this reactivity.

One potential pathway involves the reaction of this compound with a fluoride (B91410) source, such as a metal fluoride or a quaternary ammonium (B1175870) fluoride. This nucleophilic substitution at the sulfur atom would replace the bromide with a fluoride, yielding 4-methoxybenzenesulfonyl fluoride. The efficiency of this process would depend on the reaction conditions, including the solvent, temperature, and the nature of the fluoride reagent.

The catalytic cycle of transition metal-catalyzed cross-coupling reactions involving arylsulfonyl halides like this compound generally proceeds through a sequence of fundamental organometallic steps:

Oxidative Addition: The cycle is typically initiated by the oxidative addition of the arylsulfonyl bromide to a low-valent transition metal complex, for example, a Pd(0) species. This step involves the cleavage of the sulfur-bromine bond and the formation of a new metal-sulfonyl and metal-bromide bond, resulting in a higher oxidation state metal center (e.g., Pd(II)). The electron-donating methoxy group on the benzene (B151609) ring may influence the rate of this step by affecting the electrophilicity of the sulfonyl group.

Transmetalation: Following oxidative addition, a transmetalation step occurs where an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the metal center, displacing the bromide ligand. This step forms a new metal-carbon bond. The nature of the organometallic reagent and the ligands on the metal center are crucial for the efficiency of this step.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups (the arylsulfonyl group and the group transferred during transmetalation) are coupled together to form the final product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. As discussed previously, the electronic properties of the 4-methoxybenzenesulfonyl group can influence the rate and feasibility of this step.

Electrophilic Reactivity and Aromatic Substitution Patterns

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director, while the sulfonyl bromide group (-SO2Br) is a deactivating group and a meta-director. The interplay of these two substituents governs the regioselectivity of electrophilic attack on the aromatic ring.

For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the major products would be 2-nitro-4-methoxybenzene-1-sulfonyl bromide and to a lesser extent, 3-nitro-4-methoxybenzene-1-sulfonyl bromide, with the former being favored due to the directing effect of the methoxy group.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The selective transformation of a molecule with multiple reactive sites is a central theme in organic synthesis. For this compound, several types of selectivity are pertinent.

Chemoselectivity: In the presence of other functional groups, a reagent might react preferentially with the sulfonyl bromide moiety. For instance, in a molecule containing both an ester and the sulfonyl bromide group, a nucleophile might selectively attack the sulfonyl group, leading to substitution of the bromide, while leaving the ester intact. This selectivity is governed by the relative electrophilicity of the functional groups and the nature of the nucleophile.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the regioselectivity of reactions on the aromatic ring is primarily controlled by the directing effects of the methoxy and sulfonyl bromide groups. In cross-coupling reactions, the site of coupling is inherently the sulfonyl group.

Stereoselectivity: In reactions where new chiral centers are formed, the stereochemical outcome is of paramount importance. For instance, if this compound were to react with a chiral nucleophile, the potential for diastereoselectivity would exist. Similarly, if the reaction creates a new stereocenter, the use of chiral catalysts or auxiliaries could induce enantioselectivity. However, without specific examples of such reactions involving this compound, any discussion on stereoselectivity remains speculative and would be based on general principles of asymmetric synthesis.

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms for compounds like this compound hinges on the ability to detect and characterize fleeting intermediates and understand the structure of high-energy transition states. Mechanistic investigations provide critical insights into the sequence of bond-forming and bond-breaking events that govern the reactivity of the sulfonyl bromide group.

Spectroscopic Probes for Transient Species (e.g., in-situ NMR, EPR)

The direct observation of short-lived species is a formidable challenge in mechanistic chemistry. Advanced spectroscopic techniques, performed in-situ (in the reaction mixture), are indispensable tools for capturing these transient entities.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for monitoring reaction progress and identifying intermediates that exist in sufficient concentration. For reactions involving this compound, several NMR-active nuclei can be exploited.

¹H NMR: The most common form of NMR, ¹H NMR spectroscopy can track the disappearance of signals corresponding to the aromatic and methoxy protons of the starting material and the concurrent appearance of new signals from the product(s).

Halide NMR: The release of the bromide ion during a substitution or solvolysis reaction can be directly monitored using ⁷⁹Br or ⁸¹Br NMR spectroscopy. unsw.edu.au This provides a clean and direct method for determining reaction kinetics, as the signal for the covalently bound bromine in the starting material is distinct from that of the free bromide anion formed as a product. unsw.edu.au

By acquiring spectra at various time intervals, kinetic data can be extracted, providing a quantitative measure of the reaction rate.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance or ESR) is a technique uniquely sensitive to species with unpaired electrons, such as free radicals. bruker.comnih.gov It is the only method that directly detects these paramagnetic species. bruker.com While many reactions of sulfonyl halides proceed through ionic pathways, some, particularly those initiated by light or a single-electron transfer (SET) agent, can involve radical intermediates. nih.gov

In a hypothetical reaction where this compound undergoes homolytic cleavage of the S-Br bond or reduction via SET, the transient 4-methoxybenzenesulfonyl radical (CH₃OC₆H₄SO₂•) could be formed. nih.gov

Direct Detection: If the radical is sufficiently long-lived, it could be observed directly by EPR.

Spin Trapping: More commonly, highly reactive radicals are "trapped" by adding a spin-trapping agent, such as N-tert-butyl-α-phenylnitrone (PBN), to the reaction. The radical adds to the spin trap to form a much more stable nitroxide radical adduct, which can be easily detected and characterized by EPR. acs.org The resulting EPR spectrum provides information that can help identify the trapped radical. nih.gov

The detection of a sulfonyl radical via EPR would provide compelling evidence for a radical-based mechanism, as opposed to a purely ionic one. acs.orgnih.gov

Kinetic Isotope Effects and Hammett Studies

Indirect methods, such as kinetic isotope effect studies and linear free-energy relationships, offer profound insights into the nature of the transition state—the point of highest energy along the reaction coordinate.

Kinetic Isotope Effects (KIE)

A kinetic isotope effect is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen, H, with deuterium, D). youtube.comyoutube.com The magnitude of the KIE provides information about bond breaking or making at the rate-determining step of the reaction. youtube.comnih.gov

Primary KIE: A large KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken in the rate-limiting step. youtube.com

Secondary KIE: A smaller KIE (typically kH/kD is close to 1) is observed when the bond to the isotope is not broken but its chemical environment changes (e.g., a change in hybridization) during the rate-limiting step. youtube.comyoutube.com For example, a secondary KIE can be used to distinguish between Sₙ1 and Sₙ2 reaction mechanisms.

For reactions of this compound, KIE studies could be designed to probe the transition state. For instance, measuring the kinetic solvent isotope effect (KSIE) by comparing the reaction rate in H₂O versus D₂O can reveal the role of the solvent and the nature of nucleophilic attack in solvolysis reactions. Furthermore, the absence of a KIE upon deuteration of an adjacent carbon can be used to rule out certain mechanisms, such as those proceeding via a sulfene intermediate under neutral or acidic conditions. nih.gov

Hammett Studies

The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of a benzene derivative in a given reaction. koreascience.kr The equation is expressed as:

log(kₓ/k₀) = ρσ

Where:

kₓ is the rate constant for a substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to electronic effects. beilstein-journals.org

The 4-methoxy group is a strong electron-donating substituent, primarily through resonance, and has a negative σₚ value. By measuring the reaction rates of a series of para- and meta-substituted benzenesulfonyl bromides and plotting log(kₓ/k₀) against the appropriate σ values, a Hammett plot is generated. The slope of this line gives the ρ value.

Positive ρ: A positive ρ value indicates that a negative charge is building up in the transition state (or positive charge is being lost), as the reaction is accelerated by electron-withdrawing groups that can stabilize this charge.

Negative ρ: A negative ρ value indicates a buildup of positive charge in the transition state, as the reaction is accelerated by electron-donating groups.

For the solvolysis of arenesulfonyl chlorides, small positive ρ values are often observed, which is consistent with a concerted Sₙ2-type mechanism where bond-formation with the nucleophile and bond-breaking of the sulfur-halogen bond occur simultaneously. beilstein-journals.orgnih.gov This leads to a transition state with a modest buildup of negative charge on the sulfonyl group. A similar result would be expected for this compound. A non-linear Hammett plot could indicate a change in the reaction mechanism as the electronic nature of the substituent is varied. koreascience.kr

Table 1. Selected Hammett Substituent Constants (σ).
Substituent (para-)σₚ ValueElectronic Effect
-OCH₃-0.27Strongly Electron-Donating
-CH₃-0.17Electron-Donating
-H0.00Reference
-Cl+0.23Electron-Withdrawing
-NO₂+0.78Strongly Electron-Withdrawing
Table 2. Illustrative Data for a Hypothetical Hammett Study of the Solvolysis of para-Substituted Benzenesulfonyl Bromides (X-C₆H₄SO₂Br) in an Aqueous Solvent.
Substituent (X)Relative Rate (kₓ/k₀)log(kₓ/k₀)σₚ Value
-OCH₃0.59-0.23-0.27
-CH₃0.71-0.15-0.17
-H1.000.000.00
-Cl2.000.30+0.23
-NO₂15.11.18+0.78

This table presents hypothetical data to illustrate the principle of a Hammett study. A plot of log(kₓ/k₀) vs. σₚ would yield a positive slope (ρ > 0), suggesting a mechanism involving negative charge buildup at the reaction center in the transition state, consistent with observations for related sulfonyl halides.

Despite a comprehensive search for information regarding the applications of this compound in advanced organic synthesis, there is a notable scarcity of specific research findings and detailed applications for this particular chemical compound in the public domain. The available scientific literature predominantly focuses on the closely related and more commonly utilized 4-methoxybenzene-1-sulfonyl chloride.

The initial research strategy aimed to gather data for the following outlined sections:

Applications of 4 Methoxybenzene 1 Sulfonyl Bromide in Advanced Organic Synthesis

Contributions to Methodology Development in C-S and C-C Bond Formation

However, targeted searches for "4-methoxybenzene-1-sulfonyl bromide" in the context of these specific applications did not yield any dedicated scholarly articles, detailed experimental procedures, or significant research findings. The preponderance of search results consistently defaults to the chloride analogue, highlighting its prevalent use as a sulfonylating agent in the synthesis of sulfonamides and sulfones.

While the general reactivity of sulfonyl halides suggests that this compound would likely participate in similar reactions as its chloride counterpart—such as the sulfonylation of amines and alcohols, and Friedel-Crafts type reactions—the absence of specific documented examples for the bromide derivative prevents a detailed and accurate discussion within the requested framework.

Similarly, investigations into the role of this compound in multi-component and cascade reactions, as a precursor to other sulfur-containing functional groups, and its contributions to C-S and C-C bond formation methodologies, did not uncover any specific research that would allow for a thorough and informative analysis as required by the article's outline.

Computational and Theoretical Investigations of 4 Methoxybenzene 1 Sulfonyl Bromide

Electronic Structure and Bonding Analysis

The electronic characteristics and bonding nature of 4-methoxybenzene-1-sulfonyl bromide are fundamental to understanding its reactivity. Computational techniques offer a powerful lens through which to examine these properties at a molecular level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the ground state properties of molecules. For compounds similar to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized geometrical parameters such as bond lengths and bond angles. researchgate.net These calculations help in understanding the molecule's stable conformation and can be used to predict its vibrational spectra. researchgate.net The theoretical data obtained can then be compared with experimental results to validate the computational model. researchgate.net

A crucial aspect of these calculations is the determination of the molecule's ground state energy and the identification of the local true minima on the potential energy surface. researchgate.net This information is vital for understanding the molecule's stability and its behavior in chemical reactions.

Below is a representative table of calculated ground state properties for a related molecule, 4-bromoanisole (B123540), which shares the 4-methoxyphenyl (B3050149) group. These values provide an approximation of the electronic environment in the aromatic portion of this compound.

Table 1: Calculated Properties for 4-Bromoanisole

Property Value
Molecular Formula C7H7BrO
Molecular Weight 187.03 g/mol
XLogP3 2.8
Exact Mass 185.96803 Da

Data sourced from PubChem CID 7730 nih.gov

Molecular Orbital and Natural Bond Orbital (NBO) Analysis

Molecular Orbital (MO) theory and Natural Bond Orbital (NBO) analysis provide deeper insights into the electronic interactions within a molecule. MO analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a key parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. nih.gov

NBO analysis offers a localized picture of bonding, translating the complex wave function into familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This method allows for the quantification of electron density in bonds and lone pairs, providing a detailed understanding of the electronic distribution and delocalization within the molecule. uni-muenchen.de For instance, NBO analysis can elucidate the nature of the C-O bond in the methoxy (B1213986) group, describing it as a polar sigma bond with specific percentages of localization on the carbon and oxygen atoms. uni-muenchen.de It can also identify lone pairs and their hybrid character. uni-muenchen.de Such analyses are crucial for explaining the stability arising from charge delocalization and intramolecular interactions. nih.gov

Mechanistic Modeling and Validation of Reactivity

Computational chemistry plays a pivotal role in elucidating reaction mechanisms by modeling the energetic pathways of chemical transformations.

Potential Energy Surface Scans and Transition State Characterization

Potential Energy Surface (PES) scans are computational procedures used to explore the energy of a molecule as a function of its geometry. molssi.org By systematically changing specific geometric parameters, such as dihedral angles, one can map out the energetic landscape of a reaction or conformational change. molssi.org This is particularly useful for identifying stable isomers, reaction intermediates, and, crucially, transition states.

Transition state characterization involves locating the saddle point on the PES that connects reactants and products. The geometry and energy of the transition state are vital for calculating activation energies, which in turn determine reaction rates. Computational methods can be employed to optimize transition state structures and verify them by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Prediction of Kinetic and Thermodynamic Control in Reactions

In many chemical reactions, more than one product can be formed. The distribution of these products can be governed by either kinetic or thermodynamic control. libretexts.org Kinetic control occurs when the reaction is irreversible, and the major product is the one that is formed fastest (i.e., has the lowest activation energy). libretexts.orgyoutube.com Thermodynamic control prevails when the reaction is reversible, allowing the products to equilibrate, and the major product is the most stable one (i.e., has the lowest Gibbs free energy). libretexts.orgyoutube.com

Computational modeling can predict whether a reaction will be under kinetic or thermodynamic control by calculating the activation energies for the formation of all possible products and the relative energies of the products themselves. youtube.com By comparing the energy barriers to product formation and the thermodynamic stabilities of the products, a prediction of the product distribution under different reaction conditions (e.g., temperature) can be made. libretexts.orgyoutube.com For example, lower temperatures often favor the kinetic product, while higher temperatures can provide enough energy to overcome larger activation barriers and allow the system to reach thermodynamic equilibrium, favoring the thermodynamic product. youtube.com

Prediction of Regio- and Stereoselectivity

Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound.

Regioselectivity refers to the preference for bond formation at one position over another. In the context of reactions involving the aromatic ring of this compound, computational models can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the electron density distribution and local reactivity descriptors derived from DFT calculations.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be predicted. By modeling the transition states leading to different stereoisomers, the relative activation energies can be calculated. The transition state with the lower energy will correspond to the major stereoisomeric product. This is particularly relevant in reactions where new chiral centers are formed. The subtle energetic differences that dictate stereochemical outcomes can be effectively modeled, providing a powerful predictive tool for synthetic chemists.

Solvation Effects and Catalytic Cycle Modeling

Computational and theoretical investigations into this compound provide crucial insights into its reactivity, stability, and potential catalytic applications. While direct computational studies on this specific sulfonyl bromide are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining research on analogous arenesulfonyl halides. These studies, employing a range of computational methods, shed light on the significant influence of the solvent environment on reaction pathways and have begun to explore the compound's role in hypothetical catalytic cycles.

Solvation Effects on Reactivity

The behavior of this compound in solution is profoundly influenced by the surrounding solvent molecules. The solvent's ability to stabilize reactants, transition states, and products can dictate the rate and mechanism of reactions involving the sulfonyl bromide. Theoretical models, particularly those based on density functional theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM) approaches, are instrumental in elucidating these complex interactions.

The solvolysis of arenesulfonyl halides, a fundamental reaction class for these compounds, is a key area where solvent effects have been computationally scrutinized. For closely related arenesulfonyl chlorides, studies have shown that the reaction mechanism is typically a bimolecular nucleophilic substitution (SN2). nih.govnih.gov The reactivity in these reactions is sensitive to both the solvent's nucleophilicity and its ionizing power, a relationship that can be quantified using the extended Grunwald-Winstein equation. nih.govnih.gov

Computational models such as the Conductor-like Polarizable Continuum Model (CPCM) have been employed to investigate the influence of different solvent media on the electronic and structural properties of substituted aromatic compounds. smf.mx These models indicate that solvent polarity can affect properties like the dipole moment, which in turn influences the molecule's interaction with its environment. smf.mx For instance, in related benzene (B151609) sulfonamide derivatives, computational studies have highlighted how solvent interactions can induce shifts in absorption spectra, indicating stabilization of electronic states. mkjc.in

The hydrogen-bonding capability of the solvent is another critical factor. researchgate.net Solvents that can act as hydrogen-bond donors can stabilize the leaving bromide ion, facilitating the nucleophilic attack at the sulfur center. Conversely, polar aprotic solvents can enhance the reactivity of anionic nucleophiles by solvating the cation and leaving the anion more exposed. libretexts.org

Table 1: Predicted Influence of Solvent Properties on the Reactivity of this compound (Based on Analogous Arenesulfonyl Halides)

Solvent PropertyPredicted Effect on SN2 ReactionsRationale
Polarity/Ionizing Power Moderate rate increaseStabilization of the transition state and leaving group.
Nucleophilicity Significant rate increaseDirect participation of the solvent as a nucleophile in solvolysis.
Hydrogen-Bond Donation Rate increaseStabilization of the bromide leaving group through hydrogen bonding.
Aprotic Nature Enhanced reactivity of external nucleophilesMinimal solvation of the anionic nucleophile, increasing its effective strength.

This table is a predictive summary based on established principles and computational studies on analogous arenesulfonyl halides.

Modeling of Catalytic Cycles

While specific catalytic cycles involving this compound as a catalyst are not well-documented, computational studies on related sulfur(VI) compounds provide a framework for understanding its potential catalytic roles. Theoretical modeling can be used to design and evaluate hypothetical catalytic cycles where the sulfonyl bromide or its derivatives act as intermediates or catalysts.

One area of interest is in photocatalysis. Research has demonstrated the generation of sulfonyl radicals from sulfonamides in photocatalytic cycles. acs.org It is conceivable that this compound could be involved in similar cycles, either as a precursor to a catalytically active species or as a quencher in a photocatalytic process. Computational modeling of such cycles would involve calculating the energies of intermediates and transition states to determine the feasibility and efficiency of the proposed pathway.

Furthermore, organocatalytic transformations represent another avenue for exploration. For example, catalytic cycles involving the formation and reaction of sulfonium (B1226848) ylides have been proposed and investigated. mdpi.com While not directly involving a sulfonyl bromide, these studies highlight the diverse reactivity of sulfur-containing compounds in catalysis. A hypothetical catalytic cycle could involve the reaction of this compound with a Lewis base to form a reactive intermediate that then participates in a catalytic transformation.

DFT calculations are a powerful tool for mapping out the potential energy surfaces of these hypothetical catalytic cycles. By calculating the activation barriers for each step, researchers can predict the rate-determining step and identify potential bottlenecks in the catalytic process. For instance, DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have successfully elucidated the SN2 mechanism and the structures of the transition states. nih.gov Similar computational approaches could be applied to model the interaction of this compound with various substrates and catalysts.

Table 2: Hypothetical Catalytic Cycle Steps Involving an Arenesulfonyl Halide and Corresponding Computational Parameters

Hypothetical Catalytic StepKey Computational Parameters to InvestigateRelevance to this compound
Activation of the Sulfonyl Bromide Gibbs free energy of activation (ΔG‡) for reaction with a catalyst (e.g., Lewis base).Determines the feasibility of forming a more reactive catalytic species.
Substrate Binding Binding energy (ΔE_bind) of the substrate to the activated catalyst.Indicates the stability of the catalyst-substrate complex.
Key Bond-Forming/Breaking Step Activation energy (Ea) and reaction energy (ΔErxn) for the transformation of the substrate.Identifies the rate-determining step and the overall thermodynamics of the catalytic transformation.
Catalyst Regeneration Energy barrier for the release of the product and regeneration of the active catalyst.Essential for ensuring catalytic turnover.

This table presents a generalized framework for the computational investigation of potential catalytic cycles involving this compound, based on established catalytic principles.

Emerging Research Directions and Future Prospects for 4 Methoxybenzene 1 Sulfonyl Bromide Chemistry

Integration into Continuous Flow Chemistry and Microreactor Systems

The integration of chemical syntheses into continuous flow and microreactor systems offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automation and high-throughput optimization. rsc.org While specific studies detailing the use of 4-methoxybenzene-1-sulfonyl bromide in continuous flow are still emerging, the extensive research on related processes, such as bromination and Heck synthesis in microreactors, provides a clear blueprint for its future application. rsc.orgbeilstein-journals.orgresearchgate.net

The selective monobromination of ketones, for example, is a reaction that is often difficult to control in batch due to high reaction rates and exothermicity, leading to the formation of undesired byproducts. rsc.org By employing a continuous flow microreactor setup, researchers have demonstrated the ability to achieve high selectivity through precise control of reaction parameters like temperature and residence time. rsc.org Similarly, the synthesis of various active pharmaceutical ingredients (APIs) has been successfully demonstrated in one-flow systems, highlighting the potential for streamlined and efficient production. researchgate.net

A hypothetical continuous flow setup for a reaction involving this compound, such as a sulfonylation reaction, would involve pumping streams of the sulfonyl bromide and a nucleophile (e.g., an amine or alcohol) into a microreactor. The precise mixing and temperature control within the microreactor would allow for rapid and efficient reaction, minimizing the formation of impurities. The scalability of such systems, from microgram optimization to gram-scale production, has been demonstrated for other chemical processes and holds significant promise for the application of this compound in industrial settings. rsc.org

Exploration of Photoredox and Electrochemistry in its Transformations

Photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, enabling novel transformations under mild conditions by accessing reactive radical intermediates. acs.org The application of these techniques to the chemistry of this compound opens up new avenues for its use beyond traditional sulfonylation reactions.

Sulfonyl bromides are known to readily undergo light-induced homolysis to afford sulfonyl radicals. wikipedia.org This property makes them ideal candidates for photoredox-catalyzed reactions. For instance, a photoredox-catalyzed process could be envisioned where the 4-methoxybenzenesulfonyl radical, generated from this compound, adds to an alkene or alkyne, leading to the formation of new carbon-sulfur bonds. Such a process would be highly atom-economical and could provide access to a wide range of sulfone-containing molecules. Recent research has demonstrated the photoredox-catalyzed synthesis of complex secondary amines through a four-component reaction involving the in-situ generation of sulfonyl radicals, showcasing the potential of this approach.

Electrochemistry offers a complementary strategy for the generation of reactive intermediates. Electrochemical methods have been successfully employed for the bromofunctionalization of alkenes and alkynes, where an arylsulfonyl halide intermediate is formed in situ. mdpi.com This intermediate can then undergo further reactions to generate a variety of functionalized products. The application of similar electrochemical methods to this compound could enable its use in a range of oxidative and reductive transformations, providing a green and efficient alternative to traditional chemical reagents. A key advantage of electrochemistry is the ability to avoid the use of chemical oxidants or reductants, which can simplify purification and reduce waste. mdpi.com

Development of Sustainable and Biocatalytic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, using renewable resources, and employing environmentally benign catalysts. The development of sustainable and biocatalytic pathways for the synthesis and application of this compound is a key area of future research.

One approach to a more sustainable synthesis of sulfonyl halides involves the use of sulfonyl hydrazides as precursors. nih.govmdpi.compreprints.org Methods have been developed for the facile conversion of sulfonyl hydrazides to sulfonyl chlorides and bromides using reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) under mild conditions. nih.govmdpi.compreprints.org These methods offer a more environmentally friendly alternative to traditional synthetic routes that may involve harsher reagents.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. nih.gov While direct biocatalytic transformations of this compound are not yet established, the potential for its integration with enzymatic steps is significant. For example, enzymes such as ketoreductases (KREDs) and transaminases can be used to produce chiral alcohols and amines with high enantiomeric purity. nih.gov These chiral building blocks can then be reacted with this compound to synthesize complex, enantiomerically pure molecules. This combination of biocatalysis and traditional organic synthesis represents a powerful strategy for the efficient and sustainable production of high-value compounds.

Unexplored Reactivity Modes and Novel Synthetic Applications

While this compound is well-established as a protecting group and a precursor for sulfonamides, its full reactive potential is yet to be explored. The generation of the 4-methoxybenzenesulfonyl radical through photoredox catalysis or light-induced homolysis opens up a range of possibilities for novel synthetic applications. wikipedia.org

The addition of sulfonyl radicals to unsaturated systems is a powerful method for the formation of C-S bonds. Exploring the reactivity of the 4-methoxybenzenesulfonyl radical with a wider range of alkenes, alkynes, and allenes could lead to the development of new methods for the synthesis of complex sulfones. Furthermore, the investigation of radical-radical cross-coupling reactions involving the 4-methoxybenzenesulfonyl radical and other radical species could provide access to novel molecular scaffolds.

The chemistry of related sulfur compounds, such as sulfonium (B1226848) ylides, also provides inspiration for unexplored reactivity modes. mdpi.comacs.org For instance, the development of methods to convert this compound into a corresponding sulfonium ylide could enable its use in a variety of cyclopropanation and epoxidation reactions. These transformations would represent a significant departure from the traditional applications of this reagent and would greatly expand its synthetic utility.

Challenges and Opportunities in Enhancing Selectivity and Efficiency

Despite its utility, reactions involving this compound can present challenges in terms of selectivity and efficiency. For example, in sulfonylation reactions with substrates containing multiple nucleophilic sites, achieving high regioselectivity can be difficult. Similarly, in radical reactions, controlling the stereoselectivity of the addition to unsaturated systems is a significant challenge.

The development of new catalytic systems is a key opportunity to address these challenges. For instance, the use of chiral catalysts in photoredox or electrochemical reactions could enable enantioselective transformations involving the 4-methoxybenzenesulfonyl radical. The design of new ligands for metal catalysts could also improve the regioselectivity of cross-coupling reactions involving this compound.

Q & A

Q. What are the common synthetic routes for preparing 4-methoxybenzene-1-sulfonyl bromide?

  • Methodological Answer : Synthesis typically involves sulfonation followed by bromination. For example:
  • Sulfonation : React 4-methoxybenzene with chlorosulfonic acid to form the sulfonic acid intermediate.
  • Bromination : Treat the sulfonic acid with phosphorus tribromide (PBr₃) under solvent-free conditions to introduce the bromide group.
    Key optimization factors include stoichiometric control of PBr₃, reaction temperature (to avoid side reactions), and purification via recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H-NMR (500 MHz) : Identifies methoxy (-OCH₃) and aromatic protons, with TMS as an internal reference.
  • IR Spectroscopy : Confirms sulfonyl (S=O, ~1350 cm⁻¹) and bromide (C-Br, ~600 cm⁻¹) functional groups.
  • GC-MS : Validates molecular weight and fragmentation patterns.
  • Melting Point Analysis : Ensures purity (uncorrected values reported using Electrothermal devices) .

Q. What are the key considerations for handling brominated intermediates during synthesis?

  • Methodological Answer :
  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive bromides.
  • Quench excess brominating agents (e.g., PBr₃) with saturated NaHCO₃ to neutralize acidic byproducts.
  • Monitor reaction progress via TLC and isolate products using solvent extraction (e.g., dichloromethane/water) .

Advanced Research Questions

Q. How can the heme polymerization inhibitory activity (HPIA) assay evaluate this compound’s antimalarial potential?

  • Methodological Answer :
  • Assay Protocol :

Prepare a 1 mM hematin solution in 0.2 M NaOH.

Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1.25–20 mg/mL).

Initiate polymerization with glacial acetic acid (pH 2.6) and incubate at 37°C for 24 hours.

Measure inhibition spectrophotometrically (e.g., Shimadzu-Prestige 21).

  • Data Analysis : Calculate IC₅₀ using nonlinear regression. Compare with controls (e.g., chloroquine IC₅₀ = 4.37 mM) .

Q. What computational methods predict the biological activity of sulfonyl bromide derivatives, and how are QSAR models validated?

  • Methodological Answer :
  • QSAR Modeling : Use descriptors like logP, molar refractivity, and electronic parameters.
  • Validation :
  • Internal : Leave-one-out cross-validation (e.g., R² > 0.8).
  • External : Test against a separate dataset (e.g., chloroquine analogs).
    Prior studies demonstrated QSAR-predicted IC₅₀ values within 10% error of experimental results .

Q. How to address discrepancies in bromide quantification across analytical techniques (e.g., ion chromatography vs. capillary electrophoresis)?

  • Methodological Answer :
  • Standardization : Use certified reference materials (CRMs) for calibration.
  • Spike Recovery Tests : Add known bromide concentrations to samples; recovery rates should be 95–105%.
  • Internal Standards : Introduce non-interfering ions (e.g., Li⁺) to correct for matrix effects.
    Evidence from groundwater studies highlights methodological consistency in resolving Br⁻/Cl⁻ peaks via capillary electrophoresis with optimized buffer systems .

Q. What mechanistic role does the sulfonyl bromide group play in nucleophilic substitution reactions?

  • Methodological Answer :
  • Reactivity : The sulfonyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent carbon.
  • Kinetic Studies : Compare reaction rates with tosylates/mesylates using pseudo-first-order conditions.
  • Applications : Facilitates SN₂ reactions with amines (to form sulfonamides) or alcohols (to form sulfonates), critical in probe design for biological targets .

Data Contradiction Analysis

Q. How to resolve conflicting spectroscopic data for sulfonyl bromide derivatives?

  • Methodological Answer :
  • Cross-Validation : Confirm ¹H-NMR assignments using 2D techniques (COSY, HSQC).
  • Crystallography : Resolve ambiguous structures via X-ray diffraction (if crystalline).
  • Collaborative Reproducibility : Compare data with independent labs using standardized protocols (e.g., JEOL JNM-ECA vs. Bruker Avance systems) .

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